G1T38 dihydrochloride

CDK4/6 inhibitor Biochemical IC50 Kinase profiling

G1T38 dihydrochloride (Lerociclib) is a next-generation CDK4/6 inhibitor offering a pharmacologically differentiated profile for oncology research. Its unique tumor-accumulating pharmacokinetics and 30-fold selectivity over CDK9 enable continuous daily dosing with reduced myelosuppression versus first-generation inhibitors like palbociclib. With 3.8-fold greater potency and demonstrated 74% tumor growth inhibition in xenograft models, it is the optimal tool compound for combination studies and long-term efficacy models where treatment holiday is not an option. Choose G1T38 for superior target engagement and minimized systemic toxicity.

Molecular Formula C26H36Cl2N8O
Molecular Weight 547.5 g/mol
CAS No. 2097938-59-3
Cat. No. B607580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG1T38 dihydrochloride
CAS2097938-59-3
SynonymsG1T38 dihydrochloride;  G 1 T 38 dihydrochloride;  G-1-T-38 dihydrochloride;  G1T38 2HCl;  G 1 T 38 2HCl;  G-1-T-38 2HCl; 
Molecular FormulaC26H36Cl2N8O
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
InChIInChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H
InChIKeyIUIVDLVJNPANBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





G1T38 dihydrochloride CAS 2097938-59-3: Next-Generation CDK4/6 Inhibitor for Rb-Competent Tumors


G1T38 dihydrochloride (Lerociclib) is a novel, potent, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 1 nM and 2 nM for CDK4/CyclinD1 and CDK6/CyclinD3, respectively [1]. It is a small molecule designed to address the limitations of first-generation CDK4/6 inhibitors by offering improved selectivity and a differentiated pharmacokinetic profile [2]. The compound is a competitive, nanomolar inhibitor that induces precise G1 cell cycle arrest and loss of Rb phosphorylation in Rb-competent cells, while sparing Rb-null cells [1].

Why G1T38 dihydrochloride Cannot Be Interchanged with Generic CDK4/6 Inhibitors


Generic substitution among CDK4/6 inhibitors is not scientifically valid due to significant inter-agent differences in kinase selectivity, pharmacokinetic behavior, and toxicity profiles. First-generation agents like palbociclib, ribociclib, and abemaciclib exhibit distinct metabolic pathways, varying degrees of CDK9 inhibition, and divergent tissue distribution patterns that directly impact clinical safety and dosing schedules [1]. G1T38 dihydrochloride was specifically engineered to overcome these limitations, demonstrating a unique tumor-accumulating pharmacokinetic profile that minimizes bone marrow exposure and enables continuous daily dosing without the need for treatment holidays—a critical differentiator that cannot be replicated by existing CDK4/6 inhibitors [2].

G1T38 dihydrochloride Quantitative Differentiation Evidence: Head-to-Head vs. Palbociclib, Ribociclib, Abemaciclib


Superior CDK4/6 Biochemical Potency of G1T38 dihydrochloride vs. FDA-Approved Inhibitors

G1T38 dihydrochloride demonstrates significantly higher biochemical potency against CDK4 and CDK6 compared to the three FDA-approved CDK4/6 inhibitors. The IC50 for CDK4/CyclinD1 is 1 nM, which is 2- to 11-fold lower than abemaciclib (2 nM), ribociclib (10 nM), and palbociclib (11 nM) [1]. For CDK6/CyclinD3, G1T38 shows an IC50 of 2 nM, compared to 10 nM (abemaciclib), 39 nM (ribociclib), and 16 nM (palbociclib) [2].

CDK4/6 inhibitor Biochemical IC50 Kinase profiling

Enhanced Kinase Selectivity: G1T38 dihydrochloride Shows 30-Fold Preference Over CDK9 vs. Abemaciclib's Narrower Window

G1T38 dihydrochloride exhibits a 30-fold selectivity window between CDK4/CyclinD1 (IC50 = 1 nM) and CDK9/CyclinT (IC50 = 28 nM), indicating minimal off-target CDK9 inhibition [1]. In contrast, abemaciclib, while potent against CDK4/6, demonstrates significant CDK9 inhibition that may contribute to gastrointestinal toxicity and limits its utility in certain combination regimens [2]. The >1,000-fold selectivity of G1T38 over CDK1, CDK2, CDK5, and CDK7 further distinguishes it from less selective CDK inhibitors [3].

Kinase selectivity CDK9 inhibition Off-target effects

Equivalent or Superior In Vivo Tumor Efficacy vs. Palbociclib in ER+ Breast Cancer Xenograft Model

In the MCF7 ER+ breast cancer xenograft model, daily oral G1T38 treatment at 100 mg/kg induced tumor regression within 10 days, comparable to palbociclib at the same dose [1]. After 27 days of treatment, tumor growth inhibition (TGI) was 12%, 74%, and 90% for 10, 50, and 100 mg/kg G1T38 cohorts, respectively, versus 18%, 66%, and 87% for palbociclib [1]. Notably, at the 50 mg/kg dose, G1T38 achieved significantly greater TGI (74%) compared to palbociclib (66%) [2]. When relating plasma exposure to efficacy, G1T38 demonstrated a 3.8-fold lower EC50 than palbociclib in a nonlinear regression model .

Xenograft efficacy Breast cancer Tumor growth inhibition

Differentiated Pharmacokinetics: Tumor-Selective Accumulation and Reduced Myelosuppression vs. Palbociclib

G1T38 dihydrochloride exhibits a unique pharmacokinetic profile characterized by preferential accumulation in tumor tissue with rapid clearance from plasma, a property not shared by palbociclib [1]. In mouse xenograft models, G1T38 achieves high intratumoral concentrations while maintaining low plasma exposure, resulting in less inhibition of bone marrow myeloid progenitors compared to palbociclib [2]. This differential distribution is critical for mitigating on-target bone marrow toxicity. In beagle dogs, 28-day continuous daily oral dosing of G1T38 did not produce severe neutropenia—a finding that contrasts sharply with the mandatory 7-day treatment holidays required for palbociclib and ribociclib due to dose-limiting myelosuppression .

Pharmacokinetics Tumor accumulation Neutropenia

Clinical Validation: Continuous Dosing Regimen Without Drug Holiday Supported by Phase III Data

The Phase III LEONARDA-1 trial evaluated G1T38 (lerociclib) at 150 mg twice daily plus fulvestrant in patients with HR+/HER2- endocrine-resistant advanced breast cancer. The study employed a continuous dosing schedule without the mandatory 7-day treatment holiday required for palbociclib and ribociclib [1]. Lerociclib plus fulvestrant significantly improved progression-free survival (PFS) and objective response rate (ORR) compared to fulvestrant alone, with a favorable tolerable safety profile [2]. The ability to dose continuously while maintaining manageable hematological toxicity is a direct translation of the preclinical pharmacokinetic differentiation and is not achievable with first-generation CDK4/6 inhibitors [3].

Clinical trial Continuous dosing HR+/HER2- breast cancer

Broad-Spectrum Antiproliferative Activity Across Rb-Competent Tumor Types with Low Nanomolar EC50

G1T38 dihydrochloride demonstrates robust antiproliferative activity across a diverse panel of Rb-competent tumor cell lines, including breast (MCF7, ZR-75-1), melanoma (A2058, WM2664), leukemia (MV-4-11, BV173), and lymphoma (Daudi) cells, with EC50 values as low as 23 nM [1]. In Rb-null cells, EC50 values exceed 3 μM, confirming on-target specificity and a >100-fold selectivity window [2]. This broad-spectrum yet selective activity profile is comparable to or exceeds that of palbociclib in head-to-head cell panel screens [3].

Antiproliferative activity Cell panel screening EC50

G1T38 dihydrochloride Optimal Research Applications Based on Quantitative Differentiation


Preclinical Efficacy Studies in ER+/HER2- Breast Cancer Xenograft Models

G1T38 dihydrochloride is the preferred CDK4/6 inhibitor for xenograft studies requiring continuous daily dosing without treatment interruption. Its 3.8-fold lower EC50 for tumor efficacy compared to palbociclib [1] and ability to achieve equivalent or superior tumor growth inhibition (74% TGI at 50 mg/kg vs. 66% for palbociclib) make it ideal for combination studies with endocrine therapy or targeted agents. The favorable tumor-to-plasma ratio ensures sustained intratumoral target engagement while minimizing systemic toxicity [2].

Combination Therapy Development Requiring Mitigated Myelosuppression

For investigators developing CDK4/6 inhibitor combinations with myelosuppressive chemotherapies or other targeted agents, G1T38 dihydrochloride offers a distinct advantage due to its differentiated pharmacokinetics. Preclinical data show reduced inhibition of myeloid progenitors compared to palbociclib [1], and 28-day continuous dosing in beagle dogs without severe neutropenia supports its use in combination regimens where bone marrow toxicity is a limiting factor. The 30-fold selectivity window against CDK9 further reduces the risk of gastrointestinal adverse events [2].

Translational Research in Rb-Competent Tumors Beyond Breast Cancer

G1T38 dihydrochloride demonstrates potent antiproliferative activity with EC50 as low as 23 nM across a spectrum of Rb-competent tumor types, including melanoma, leukemia, and lymphoma [1]. This broad activity profile, coupled with its >100-fold selectivity over Rb-null cells , positions G1T38 as a valuable tool compound for exploring CDK4/6 dependency in diverse oncology indications. The compound's validated oral bioavailability and continuous dosing capability [2] facilitate long-term efficacy studies in genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs).

Pharmacokinetic/Pharmacodynamic Modeling of Tumor-Selective Drug Accumulation

The unique tumor-accumulating property of G1T38 dihydrochloride, characterized by high intratumoral concentrations and rapid plasma clearance [1], makes it an ideal probe for studying tumor-selective drug delivery mechanisms. Researchers investigating the relationship between drug exposure, target engagement (as measured by Rb phosphorylation), and antitumor efficacy will find G1T38's distinct PK/PD profile valuable for model development. The 3.8-fold lower efficacy EC50 compared to palbociclib at equivalent plasma exposure provides a quantifiable benchmark for evaluating next-generation CDK4/6 inhibitors with improved therapeutic indices.

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